N-benzyloxolane-3-sulfonamide
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Overview
Description
N-benzyloxolane-3-sulfonamide is a compound belonging to the sulfonamide class, which is characterized by the presence of a sulfonamide functional group (-SO2NH2) Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyloxolane-3-sulfonamide typically involves the reaction of benzyloxolane with sulfonyl chloride in the presence of a base. One common method includes the use of sodium hydroxide as the base and an organic solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyloxolane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and thionyl chloride (SOCl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl chlorides, while reduction can produce amines or other derivatives .
Scientific Research Applications
N-benzyloxolane-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-benzyloxolane-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: These compounds have similar structural features and are used as building blocks in medicinal chemistry.
Uniqueness
N-benzyloxolane-3-sulfonamide stands out due to its unique oxolane ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15NO3S |
---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-benzyloxolane-3-sulfonamide |
InChI |
InChI=1S/C11H15NO3S/c13-16(14,11-6-7-15-9-11)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
JKTQDHNOLACZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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